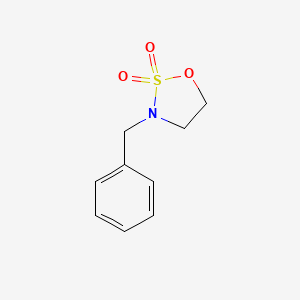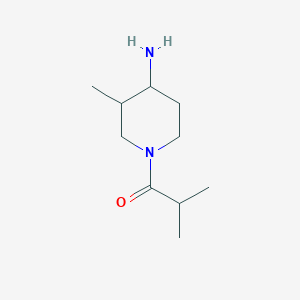![molecular formula C10H12ClFN2S2 B1447863 Chlorhydrate de 6-fluoro-3-(2-(méthylthio)éthyl)benzo[d]thiazol-2(3H)-imine CAS No. 2034157-61-2](/img/structure/B1447863.png)
Chlorhydrate de 6-fluoro-3-(2-(méthylthio)éthyl)benzo[d]thiazol-2(3H)-imine
Vue d'ensemble
Description
6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride is a useful research compound. Its molecular formula is C10H12ClFN2S2 and its molecular weight is 278.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antioxydantes
Chlorhydrate de 6-fluoro-3-(2-(méthylthio)éthyl)benzo[d]thiazol-2(3H)-imine : et ses dérivés ont été étudiés pour leurs propriétés antioxydantes potentielles. Les antioxydants sont essentiels pour protéger les cellules du stress oxydatif causé par les radicaux libres. Ce composé pourrait être utilisé pour synthétiser de nouvelles molécules qui aident à prévenir les dommages oxydatifs dans les systèmes biologiques, ce qui est une cause fondamentale de diverses maladies chroniques .
Applications antimicrobiennes et antifongiques
Les dérivés du thiazole, y compris celui en question, ont montré des activités antimicrobiennes et antifongiques prometteuses. Ils peuvent être utilisés pour développer de nouveaux médicaments qui ciblent les souches résistantes de bactéries et de champignons, offrant une alternative aux antibiotiques et antifongiques traditionnels. Ceci est particulièrement important dans la lutte contre les infections résistantes aux médicaments .
Développement de médicaments anticancéreux et cytotoxiques
La recherche a indiqué que les composés du thiazole peuvent présenter des effets anticancéreux et cytotoxiques. Cela les rend précieux dans la conception de nouveaux agents chimiothérapeutiques qui peuvent être utilisés pour traiter diverses formes de cancer. Leur capacité à inhiber la prolifération cellulaire et à induire l'apoptose dans les cellules cancéreuses est d'un intérêt significatif en oncologie .
Agents neuroprotecteurs
Le potentiel neuroprotecteur des dérivés du thiazole est un autre domaine d'intérêt. Ces composés pourraient contribuer au traitement des maladies neurodégénératives en protégeant les cellules neuronales des dommages. Ils peuvent jouer un rôle dans la synthèse de médicaments qui aident à la gestion de conditions telles que la maladie d'Alzheimer et la maladie de Parkinson .
Applications anti-inflammatoires et analgésiques
En raison de leurs propriétés anti-inflammatoires, les dérivés du thiazole peuvent être utilisés pour développer de nouveaux médicaments anti-inflammatoires avec moins d'effets secondaires que les médicaments actuels. De plus, leurs propriétés analgésiques en font des candidats pour la création de médicaments contre la douleur, ce qui pourrait être particulièrement bénéfique pour la gestion de la douleur chronique .
Agents antihypertenseurs
Les composés du thiazole ont été associés à une activité antihypertensive. Cela suggère qu'ils pourraient être utilisés dans la synthèse de nouveaux médicaments antihypertenseurs. Compte tenu de la prévalence de l'hypertension, il existe un besoin constant de médicaments antihypertenseurs plus efficaces et plus sûrs .
Mécanisme D'action
Target of Action
The primary targets of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives are known to interact with their targets in a way that results in a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
The specific biochemical pathways affected by 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives have been found to affect a variety of pathways, leading to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the environment in which it is administered .
Analyse Biochimique
Biochemical Properties
Additionally, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can bind to proteins involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase. These interactions help modulate the cellular redox state, potentially offering protective effects against oxidative damage .
Cellular Effects
In non-cancerous cells, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can influence gene expression by modulating transcription factors. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization, which are vital for maintaining cellular energy balance .
Molecular Mechanism
Furthermore, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can induce conformational changes in proteins, affecting their function. These changes can lead to the activation or inhibition of downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis .
Propriétés
IUPAC Name |
6-fluoro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S2.ClH/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12;/h2-3,6,12H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCFNTSJAULVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=C(C=C(C=C2)F)SC1=N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1447788.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1447790.png)

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)



![5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine](/img/structure/B1447798.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)
![2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal](/img/structure/B1447801.png)

